Molecular Weight & Spacer Length in PROTAC Design
The molecular weight and spacer length of a linker are critical determinants of a PROTAC's ability to form a stable ternary complex. 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride (free base MW 113.16 g/mol; salt MW 149.6 g/mol) offers a distinct advantage over both shorter, rigid propargylamine (MW 55.08 g/mol) and longer, flexible PEG-based alternatives like Propargyl-PEG1-amine (MW 115.13 g/mol) [1]. Its 3-carbon ether spacer provides a middle-ground in terms of molecular size and flexibility, potentially optimizing the distance between the target protein ligand and the E3 ligase ligand for efficient degradation [2].
| Evidence Dimension | Molecular Weight and Spacer Length |
|---|---|
| Target Compound Data | Free base MW: 113.16 g/mol; Spacer: 3-carbon ether chain |
| Comparator Or Baseline | Propargylamine: MW 55.08 g/mol; Spacer: 0 carbons (direct bond). Propargyl-PEG1-amine: MW 115.13 g/mol; Spacer: PEG1 (ethylene glycol) unit |
| Quantified Difference | MW difference: +58.08 vs. propargylamine; -1.97 vs. Propargyl-PEG1-amine. Spacer length: 3 atoms vs. 1 atom (propargylamine) or 3 atoms (PEG1, but with different flexibility). |
| Conditions | Theoretical comparison based on chemical structure and known linker design principles. |
Why This Matters
This specific MW and spacer profile can be crucial for achieving optimal DC50 values in PROTAC development, as linker length directly influences ternary complex formation and degradation efficiency.
- [1] PubChem. (n.d.). Propargylamine (CID 7847). View Source
- [2] Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. View Source
